2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-(4-nitrobenzyl)isonicotinamide is an organic compound with the molecular formula C13H10ClN3O3. It is a derivative of isonicotinamide, featuring a chloro group at the second position and a nitrobenzyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-nitrobenzyl)isonicotinamide typically involves the reaction of 2-chloroisonicotinic acid with 4-nitrobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-N-(4-nitrobenzyl)isonicotinamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Types of Reactions:
Oxidation: The nitro group in 2-Chloro-N-(4-nitrobenzyl)isonicotinamide can undergo reduction to form the corresponding amine derivative.
Reduction: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: 2-Chloro-N-(4-aminobenzyl)isonicotinamide.
Reduction: 2-Chloro-N-(4-nitrobenzyl)isonicotinamide derivatives with various nucleophiles.
Substitution: 2-Substituted-N-(4-nitrobenzyl)isonicotinamide.
Scientific Research Applications
2-Chloro-N-(4-nitrobenzyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-nitrobenzyl)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group may facilitate binding to specific sites, while the chloro group can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloroisonicotinamide: Lacks the nitrobenzyl group, making it less versatile in certain reactions.
N-(4-Chlorobenzyl)isonicotinamide: Contains a chlorobenzyl group instead of a nitrobenzyl group, which affects its reactivity and applications.
Uniqueness: 2-Chloro-N-(4-nitrobenzyl)isonicotinamide is unique due to the presence of both chloro and nitrobenzyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and potential modifications compared to similar compounds .
Properties
Molecular Formula |
C13H10ClN3O3 |
---|---|
Molecular Weight |
291.69 g/mol |
IUPAC Name |
2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10ClN3O3/c14-12-7-10(5-6-15-12)13(18)16-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2,(H,16,18) |
InChI Key |
RGHZXZCDUTYWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=NC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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